2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of methoxyphenylacetic acid . Methoxyphenylacetic acid is a type of phenolic compound, which are made of one or more hydroxyl groups directly attached to one or more aromatic rings .

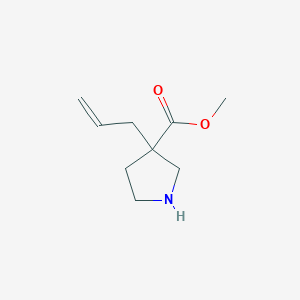

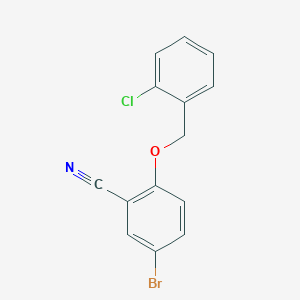

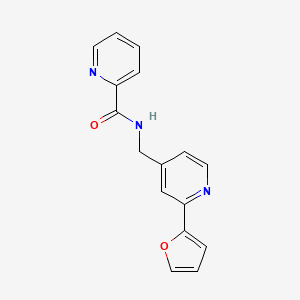

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions of a compound are determined by its molecular structure and the conditions under which it is subjected. Phenolic compounds, for example, have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and more. For example, (2-Methoxyphenyl)acetic acid has a melting point range of 120-125 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid and its derivatives are crucial in the synthesis of a broad range of compounds. For example, the structural analysis of related compounds, like (3-Methoxyphenyl)acetic acid, has provided insights into their crystalline state and hydrogen bonding, serving as a foundation for synthesizing tetrahydroisoquinoline compounds (Choudhury & Row, 2002). Similarly, the synthesis of Cd(II) complexes from carboxyl-functionalized 2-phenylquinoline derivatives, including those with methoxy groups, highlights the compound's role in forming complexes with potential fluorescent and antibacterial applications (Lei et al., 2014).

Photolabile Protecting Groups

The development of photolabile protecting groups based on hydroxyquinoline derivatives, for example, Brominated hydroxyquinoline, showcases the utility of quinoline derivatives in biological applications. These compounds exhibit greater efficiency in photolysis, indicating potential for in vivo applications due to their increased solubility and lower fluorescence (Fedoryak & Dore, 2002).

Fluorescent Labeling and Analysis

6-Methoxy-4-quinolone, an oxidation product derived from similar compounds, exemplifies the use of quinoline derivatives in biomedical analysis due to its strong fluorescence and stability in various pH ranges. This characteristic makes it an excellent candidate for fluorescent labeling reagents (Hirano et al., 2004).

Catalytic Reductions

Ruthenium-catalyzed reductions of nitroarenes and azaaromatic compounds, including quinoline derivatives, using formic acid, demonstrate the compound's role in synthesizing aminoarenes and hydrogenated heterocyclic compounds. This method offers a high-yield and selective approach to obtaining valuable intermediates for further chemical synthesis (Watanabe et al., 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-8-9-13-15(19(21)22)10-16(20-18(13)12(11)2)14-6-4-5-7-17(14)23-3/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWNCZJTRGNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)

![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)

![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2733445.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2733446.png)

![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)